molecular formula C13H29O4P B15169831 Dipentan-2-yl propyl phosphate CAS No. 646521-40-6

Dipentan-2-yl propyl phosphate

Cat. No.: B15169831
CAS No.: 646521-40-6
M. Wt: 280.34 g/mol
InChI Key: LHFGUQMBVXBOGD-UHFFFAOYSA-N
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Description

Dipentan-2-yl propyl phosphate is an organophosphate ester, a class of compounds widely used in various industrial applications. Organophosphate esters are known for their versatility and are commonly used as flame retardants, plasticizers, and performance additives in engine oils

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentan-2-yl propyl phosphate typically involves the reaction of phosphorus oxychloride with a primary alcohol and triethylamine in toluene. This reaction is followed by filtration and treatment with steam to yield dialkyl phosphates in good yield . Another method involves the Michaelis–Arbuzov reaction, where trialkyl phosphites react with haloacetones to form the desired phosphonate esters .

Industrial Production Methods

Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

Dipentan-2-yl propyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphonic acids.

    Substitution: Aryl phosphonates.

    Hydrolysis: Phosphonic acids.

Mechanism of Action

The mechanism of action of dipentan-2-yl propyl phosphate involves its interaction with specific molecular targets and pathways. As an organophosphate ester, it can inhibit certain enzymes by phosphorylating their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipentan-2-yl propyl phosphate is unique due to its specific alkyl chain structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other organophosphate esters may not be as effective .

Properties

CAS No.

646521-40-6

Molecular Formula

C13H29O4P

Molecular Weight

280.34 g/mol

IUPAC Name

dipentan-2-yl propyl phosphate

InChI

InChI=1S/C13H29O4P/c1-6-9-12(4)16-18(14,15-11-8-3)17-13(5)10-7-2/h12-13H,6-11H2,1-5H3

InChI Key

LHFGUQMBVXBOGD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OP(=O)(OCCC)OC(C)CCC

Origin of Product

United States

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